molecular formula C13H9NO4 B120447 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 149505-87-3

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B120447
CAS No.: 149505-87-3
M. Wt: 243.21 g/mol
InChI Key: KJHPQSSQEOOQMU-UHFFFAOYSA-N
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Description

3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H9NO4. It is a derivative of biphenyl, characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) on the biphenyl structure. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves the nitration of biphenyl derivatives followed by carboxylation. One common method includes the nitration of biphenyl using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting nitrobiphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form corresponding carboxylates.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 3’-Amino-[1,1’-biphenyl]-3-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Carboxylates and other oxidized products.

Scientific Research Applications

3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

    3-Nitrobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    4-Nitrobiphenyl-4-carboxylic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

    2-Nitrobiphenyl-2-carboxylic acid: Another isomer with distinct chemical properties.

Uniqueness: 3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHPQSSQEOOQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629595
Record name 3'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149505-87-3
Record name 3'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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